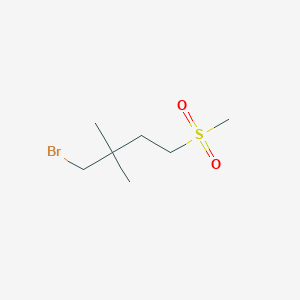

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane

説明

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane is a brominated alkane derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 4, a bromine atom at position 1, and two methyl groups at position 2. This compound’s structure combines steric hindrance from the dimethyl groups with the polar, electron-withdrawing nature of the methanesulfonyl substituent. Such a configuration influences its physical properties (e.g., solubility, boiling point) and chemical reactivity, particularly in substitution and elimination reactions.

特性

分子式 |

C7H15BrO2S |

|---|---|

分子量 |

243.16 g/mol |

IUPAC名 |

1-bromo-2,2-dimethyl-4-methylsulfonylbutane |

InChI |

InChI=1S/C7H15BrO2S/c1-7(2,6-8)4-5-11(3,9)10/h4-6H2,1-3H3 |

InChIキー |

TYYXXPILXYGCDQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CCS(=O)(=O)C)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane can be synthesized through various synthetic routes. One common method involves the bromination of 4-methanesulfonyl-2,2-dimethylbutane using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of 1-Bromo-4-methanesulfonyl-2,2-dimethylbutane may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

化学反応の分析

Types of Reactions

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used to induce elimination reactions.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution Reactions: Products include alcohols, amines, and other substituted derivatives.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the methanesulfonyl group.

科学的研究の応用

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane is utilized in various scientific research applications, including:

作用機序

The mechanism of action of 1-Bromo-4-methanesulfonyl-2,2-dimethylbutane involves its reactivity with nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds . The methanesulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability .

類似化合物との比較

Structural and Electronic Effects

- Methanesulfonyl Group (-SO₂CH₃): The -SO₂CH₃ group in the target compound is highly polar and electron-withdrawing, which could activate the bromine atom for nucleophilic substitution (SN2) by stabilizing the transition state. However, steric hindrance from the 2,2-dimethyl groups may impede this pathway, favoring elimination (E2) instead .

- Fluorine Substituents (e.g., 4-Bromo-1,1-difluoro-2-methylbutane): Fluorine’s electronegativity stabilizes adjacent carbocations, making SN1 mechanisms more viable in such compounds compared to the target molecule .

- Iodo Derivatives (e.g., 1-Iodo-2,2-dimethylbutane): Iodine’s larger atomic radius and weaker C-I bond enhance leaving group ability, leading to faster substitution reactions than brominated analogs .

Reactivity in Elimination Reactions

Physical Properties

- Solubility: The methanesulfonyl group enhances solubility in polar solvents (e.g., DMSO, water) compared to non-polar analogs like 4-bromo-1,1-difluoro-2-methylbutane .

- Boiling Point: Higher molecular weight and polarity suggest a higher boiling point than simpler brominated butanes (e.g., 3-bromo-2,2-dimethylbutane).

生物活性

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane (C₉H₁₁BrO₂S) is an organic compound that serves as an important intermediate in various chemical syntheses, particularly in the production of herbicides like Topramezone. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane features a bromine atom and a methanesulfonyl group attached to a 2,2-dimethylbutane backbone. Its structural characteristics contribute to its reactivity and potential biological activities. The molecular weight of this compound is approximately 263.15 g/mol, with a crystal structure revealing weak intermolecular Br⋯O interactions, which may influence its behavior in biological systems .

Synthesis

The synthesis of 1-bromo-4-methanesulfonyl-2,2-dimethylbutane typically involves the oxidation of precursor compounds using oxidizing agents such as hydrogen peroxide in the presence of catalysts like sodium tungstate. This method yields the desired compound with specific structural features that enhance its reactivity .

Mechanistic Insights

Research indicates that compounds with similar structures often exhibit interesting biological properties due to their ability to interact with various biological targets. The methanesulfonyl group is known to enhance solubility and bioavailability, which are critical factors for pharmacological applications.

1-Bromo-4-methanesulfonyl-2,2-dimethylbutane has been studied for its role as an intermediate in the synthesis of herbicides, suggesting potential herbicidal activity. The bromine substituent may impart unique reactivity compared to other halogenated compounds, influencing its interaction with biological systems.

Case Studies and Findings

- Herbicidal Activity : In studies evaluating the efficacy of Topramezone, an herbicide synthesized from 1-bromo-4-methanesulfonyl-2,2-dimethylbutane, it was found to effectively control various weed species. The mechanism involves inhibition of specific enzymes critical for plant growth .

- Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Preliminary data suggest that while it exhibits herbicidal properties, further studies are necessary to fully understand its environmental impact and toxicity levels in non-target organisms.

- Reactivity Studies : Interaction studies involving 1-bromo-4-methanesulfonyl-2,2-dimethylbutane have focused on its reactivity with different nucleophiles and electrophiles. These investigations are crucial for predicting its behavior in various chemical environments and optimizing its use in synthetic applications.

Comparative Analysis with Similar Compounds

The biological activity of 1-bromo-4-methanesulfonyl-2,2-dimethylbutane can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Chloro-4-methanesulfonyl-2,2-dimethylbutane | Contains chlorine instead of bromine | Different reactivity due to chlorine presence |

| 4-Methanesulfonyl-2,2-dimethylbutane | Lacks halogen substituent | More stable; less reactive |

| 1-Bromo-3-methylsulfonyl-2,2-dimethylbutane | Sulfonyl group at different position | Affects steric hindrance and reactivity |

This table highlights how the presence of different halogens affects the reactivity and potential biological activity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。